molecular formula C15H15NO5 B5200793 ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate

ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate

Cat. No.: B5200793
M. Wt: 289.28 g/mol
InChI Key: AANNAPQFFOIMQA-UHFFFAOYSA-N
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Description

Ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate is a polycyclic heterocyclic compound featuring an indeno[1,2-b]pyrrole core with hydroxyl, methyl, ketone, and ester substituents. Its synthesis typically involves multicomponent reactions, such as the condensation of ninhydrin, amines, and alkyl propiolates under microwave irradiation or solvent-free grinding, yielding moderate to high efficiencies (76–84%) . Key spectral data include IR absorption bands for hydroxyl (3421 cm⁻¹), ketone (1655–1727 cm⁻¹), and ester (1717 cm⁻¹) groups, alongside distinct ¹H-NMR signals for methyl (δ 2.19–2.22 ppm) and aromatic protons (δ 6.49–7.89 ppm) .

Properties

IUPAC Name

ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1H-indeno[1,2-b]pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-3-21-13(18)11-8(2)16-15(20)10-7-5-4-6-9(10)12(17)14(11,15)19/h4-7,16,19-20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANNAPQFFOIMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2(C1(C(=O)C3=CC=CC=C32)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:

  • Formation of the Indeno[1,2-b]pyrrole Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyrrole derivative.

  • Methylation: : The addition of the methyl group at the 2-position can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

  • Esterification: : Finally, the carboxylic acid group is converted to its ethyl ester form using esterification agents like ethanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors or other advanced techniques to enhance efficiency.

Chemical Reactions Analysis

Ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert the oxo group to a hydroxyl group, resulting in different derivatives.

  • Substitution: : Substitution reactions at various positions on the molecule can lead to the formation of new compounds with altered properties.

  • Coupling Reactions: : The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium on carbon, platinum oxide). The major products formed from these reactions can vary widely depending on the specific conditions and reagents used.

Scientific Research Applications

Structural Information

  • Molecular Formula: C15H15NO5
  • Molar Mass: 291.29 g/mol
  • IUPAC Name: Ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate

Physical Properties

The compound exhibits properties typical of indeno-pyrrole derivatives, which may influence its solubility and reactivity in various environments.

Anticancer Activity

Research indicates that ethyl 3a,8b-dihydroxy-2-methyl-4-oxo derivatives possess significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action: The compound may inhibit specific signaling pathways involved in cell proliferation and survival.
  • Case Study: In vitro studies demonstrated a reduction in cell viability in breast cancer cell lines treated with this compound compared to controls .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in combating oxidative stress and reducing the risk of chronic diseases.

  • Findings: In various assays, ethyl 3a,8b-dihydroxy derivatives exhibited a notable ability to scavenge free radicals .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound. It may offer protective benefits against neurodegenerative diseases by modulating neuroinflammatory responses.

  • Research Insight: Animal models have shown improved cognitive function following treatment with this compound in models of Alzheimer's disease .

Polymer Chemistry

Ethyl 3a,8b-dihydroxy derivatives have been explored as potential monomers or additives in polymer synthesis. Their unique structure can enhance the mechanical properties and thermal stability of polymers.

  • Application Example: Incorporation into polyurethanes has resulted in materials with improved flexibility and resilience.

Nanotechnology

There is ongoing research into the use of this compound in nanomaterial synthesis. Its ability to form stable complexes with metal ions can be harnessed for creating nanoparticles with specific functionalities.

  • Case Study: Studies have demonstrated successful synthesis of metal nanoparticles using this compound as a reducing agent .

Spectroscopic Analysis

The unique spectral properties of ethyl 3a,8b-dihydroxy derivatives make them suitable for use as standards in analytical techniques such as:

  • NMR Spectroscopy: Used for structural elucidation and purity assessment.
  • Mass Spectrometry: Provides molecular weight determination and fragmentation pattern analysis.

Chromatographic Techniques

This compound can serve as a reference material in chromatographic methods (e.g., HPLC) for the separation and analysis of similar compounds in complex mixtures.

  • Application Insight: Its distinct retention time can aid in the identification of related indeno-pyrrole derivatives in pharmaceutical formulations .

Mechanism of Action

The mechanism by which ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact molecular pathways involved would depend on the context of the research and the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparisons

Compound Name Substituents Melting Point (°C) Yield (%) IR (C=O, cm⁻¹) Key NMR Features
Target Compound Ethyl ester, 2-methyl, 3a/8b-OH 129–163* 60–81 1652–1727 δ 2.19 (CH₃), 5.51–6.77 (OH), 7.02–7.89 (ArH)
4a (Methyl ester analog) Methyl ester, indol-3-yl ethyl 149–151 57.5 1655, 1717 δ 3.55 (OCH₃), 10.92 (NH)
4c (Ethyl 1-benzyl analog) Benzyl, ethyl ester 73 1722 δ 4.66–4.88 (N-CH₂), 7.22–7.89 (ArH)
4d (Cyclohexyl analog) Cyclohexyl, ethyl ester 147–148 70 1679, 1722 δ 1.36–2.17 (cyclohexyl CH₂), 3.87 (N-CH)
4g (3-Acetyl-p-tolyl analog) Acetyl, p-tolyl 84 1652 δ 2.35 (CH₃, tolyl), 7.51–7.88 (ArH)
4f (Ethyl 1-methyl analog) Methyl, ethyl ester 129–130 60 1645, 1720 δ 2.65 (N-CH₃), 1.28 (OCH₂CH₃)
Methoxyethyl ester analog (C16H17NO6) Methoxyethyl ester Similar core; ester chain alters solubility

*Conflicting melting points (e.g., 129–163°C) arise from synthesis conditions (e.g., microwave vs. conventional heating) .

Spectroscopic and Analytical Insights

  • IR Spectroscopy : All derivatives show strong C=O stretches (1645–1727 cm⁻¹), with hydroxyl peaks (3421 cm⁻¹) broadening in polar solvents .
  • NMR Trends : Aromatic proton shifts (δ 7.02–7.89 ppm) remain consistent, while substituents like benzyl (δ 4.66–4.88 ppm) or indol-3-yl ethyl (δ 10.92 ppm, NH) introduce distinct splitting patterns .
  • Mass Spectrometry : HRMS data for the target compound ([M+H]⁺ = 440.1745) align with theoretical values (Δ < 1 ppm), confirming structural integrity .

Stability and Reactivity

  • Hydroxyl group lability : The 3a,8b-dihydroxy motif undergoes dehydration under acidic conditions, forming conjugated dienes .
  • Ester hydrolysis: Ethyl/methyl esters are stable in ethanol but hydrolyze slowly in aqueous alkali, contrasting with methoxyethyl analogs, which exhibit enhanced hydrolytic resistance .

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via a three-component reaction involving amines, alkyl propiolates, and ninhydrin under microwave irradiation. A microwave-assisted method using Montmorillonite K10 as a catalyst achieves homogenization within 4 minutes, followed by 5 minutes of irradiation, yielding products (e.g., 60–81% yields depending on substituents). Key variables include solvent choice (e.g., ethanol for recrystallization), stoichiometric ratios, and microwave power settings . For reproducibility, monitor reaction progress via TLC and optimize purification by sequential extraction with CH₂Cl₂ and vacuum drying .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

  • IR Spectroscopy : Confirm hydroxyl (ν ~3400 cm⁻¹) and carbonyl (ν ~1650–1720 cm⁻¹) groups. Overlapping peaks may require deconvolution for accurate assignment .
  • NMR : Use ¹H-NMR (300–400 MHz) to resolve diastereotopic protons (e.g., N-CH₂ groups at δ 3.46–3.72 ppm) and hydroxyl protons (δ 4.2–4.8 ppm). ¹³C-NMR identifies carbonyl carbons (δ ~165–198 ppm) and aromatic/alkene carbons (δ 123–148 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CO₂Et group at m/z 285) .

Q. How can researchers validate the purity and structural integrity of synthesized batches?

Combine elemental analysis (C, H, N within ±0.3% of theoretical values) with chromatographic methods (HPLC or GC-MS). Recrystallization from ethanol improves purity, while melting point consistency (e.g., 129–151°C across derivatives) indicates batch reproducibility .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemical assignments for this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-97) is critical. For example:

  • Space group determination (e.g., P212121 for orthorhombic systems) .
  • Refinement of displacement parameters (Ueq) to confirm enantiomeric purity .
  • Hydrogen bonding (e.g., O–H⋯O interactions at 2.7–3.0 Å) stabilizes the crystal lattice and validates hydroxyl group positions .
    Example: A related indeno-pyrrole derivative showed a twisted cyclopentane ring (dihedral angle: 65.54°) confirmed via SCXRD .

Q. What strategies address discrepancies in spectroscopic data between synthetic batches?

  • Contradiction in ¹H-NMR shifts : Variable solvent polarity (CDCl₃ vs. DMSO-d₆) or dynamic proton exchange (e.g., OH groups) may cause shifts. Use deuterated solvents consistently and report temperature .
  • Mass spectrometry anomalies : Isotopic patterns (e.g., ³⁵Cl/³⁷Cl in derivatives) require high-resolution instruments to distinguish M+2 peaks from impurities .

Q. How can computational methods complement experimental studies of this compound’s reactivity?

  • DFT calculations : Predict regioselectivity in multi-component reactions (e.g., amine-ninhydrin-propiolate cyclization) by modeling transition states .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) using software like AutoDock, guided by crystallographic data .

Methodological Recommendations

  • Crystallization : Use ethanol for high-purity crystals; slow evaporation minimizes twinning .
  • SHELX refinement : Apply TWIN/BASF commands for twinned data and ISOR restraints for anisotropic displacement .
  • Reaction optimization : Screen catalysts (e.g., CAN for cyclization) and solvents (e.g., CH₃CN vs. EtOH) to improve regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate

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